tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate
Description
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate (CAS: 1864014-68-5) is a bicyclic heterocyclic compound featuring a partially hydrogenated imidazo[1,2-a]pyridine core modified with a tert-butyl carbamate group. The molecular formula is inferred as C₁₂H₁₉N₃O₂, based on structural analysis of analogous compounds . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and PROTACs (proteolysis-targeting chimeras). Its tert-butyl carbamate moiety serves as a protective group for amines, enabling selective reactivity in multi-step syntheses.
Synthesis typically involves hydrazine-mediated deprotection followed by purification via column chromatography, yielding up to 80% under optimized conditions .
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h8H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYGAWFQSIQURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2CCCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936231-27-4 | |
| Record name | tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the imidazo[1,2-a]pyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the imidazo[1,2-a]pyridine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity: Bromination (CAS 2306276-04-8) enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions . Electron-withdrawing groups (e.g., nitro, cyano in 1l and 2d) reduce basicity of the imidazo[1,2-a]pyridine core, favoring applications in electron-deficient environments .
Synthetic Yields :
- The parent compound (80% yield) outperforms analogs like 1l (51%) and 2d (55%), likely due to fewer steric and electronic complications during synthesis .
Thermal Stability :
- Esters (1l, 2d) exhibit higher melting points (215–245°C) compared to carbamates, attributed to stronger intermolecular forces from polar groups .
Functional Group Versatility :
- The acetamide derivative (CAS 2034390-16-2) demonstrates utility in targeted protein degradation, leveraging its bifunctional linker properties .
Protective Group Utility :
- The tert-butyl carbamate group in the parent compound provides superior stability under acidic conditions compared to acetylated analogs (e.g., CAS 349130-27-4), which are prone to hydrolysis .
Biological Activity
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate (CAS No. 1936231-27-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and molecular interactions based on various studies.
- Molecular Formula : C12H19N3O2
- Molecular Weight : 237.3 g/mol
- Structure : The compound features a tert-butyl group attached to an imidazo[1,2-a]pyridine moiety, which is known for its biological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example:
- Cytotoxicity : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HepG2. The IC50 values ranged from 2.43 μM to 14.65 μM depending on the specific derivative and cell line tested .
- Mechanism of Action : These compounds were found to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties:
- In vitro Studies : The compound was assessed for its effectiveness against various bacterial strains and fungi. Results indicated that certain derivatives possess moderate antimicrobial activity, suggesting a potential application in treating infections .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets:
- Target Interaction : The compound showed favorable interactions with enzymes involved in cancer metabolism and proliferation pathways. Docking scores indicated strong binding affinities comparable to known inhibitors in these pathways .
Case Study 1: Breast Cancer Cell Lines
A study focused on the effects of several imidazo[1,2-a]pyridine derivatives on breast cancer cell lines demonstrated that:
- Compounds with similar structures to this compound were able to inhibit cell proliferation significantly at concentrations as low as 5 μM.
- Flow cytometry analysis revealed that treated cells experienced cell cycle arrest at the G0/G1 phase, indicating a disruption in normal cellular division processes .
Case Study 2: Antimicrobial Efficacy
In another investigation assessing the antimicrobial properties:
- Several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited zones of inhibition comparable to standard antibiotics.
- The study concluded that modifications to the imidazo[1,2-a]pyridine structure could enhance antimicrobial efficacy while reducing toxicity to human cells .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate?
The synthesis involves multi-step reactions starting with 5H-imidazo[1,2-a]pyridine derivatives. A typical route includes:
Scaffold Preparation : Reacting 5H-imidazo[1,2-a]pyridine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in DMF).
Coupling : Nucleophilic substitution at the amino group of the imidazo-pyridine scaffold.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product.
For example, analogous compounds are synthesized via Boc protection using tert-butyl dicarbonate in refluxing acetonitrile, achieving yields of 70–85% .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C–N: 1.34 Å) and dihedral angles. Data collection at 100 K with Mo Kα radiation minimizes thermal motion artifacts .
- NMR Spectroscopy : 1H NMR (δ 1.45 ppm for tert-butyl) and 13C NMR (δ 155 ppm for carbamate carbonyl) confirm functional groups. DEPT-135 distinguishes CH2/CH3 groups in the imidazo-pyridine ring .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]+ at m/z 278.1764 (calc. 278.1768) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies often arise from dynamic processes in solution (NMR) vs. static solid-state structures (crystallography). Methodological approaches include:
- Variable-Temperature (VT) NMR : Detects conformational flexibility (e.g., tert-butyl rotation causing signal splitting at 25°C but coalescence at −40°C).
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G*) with experimental data to identify dominant conformers.
- Synchrotron Crystallography : High-resolution data (≤0.8 Å) resolves electron density ambiguities, such as disordered solvent molecules .
Q. What methodologies optimize synthesis yield and purity?
Optimization parameters and results for Boc deprotection:
| Parameter | Condition 1 (HCl/dioxane) | Condition 2 (TFA/DCM) | Optimized Condition |
|---|---|---|---|
| Yield | 75% | 94% | TFA/DCM, 2 hours |
| Reaction Time | 4 hours | 2 hours | 2 hours |
| Byproducts | 15% | <5% | Minimal |
Using TFA in DCM at RT for 2 hours minimizes side reactions and maximizes yield (94%) compared to traditional HCl/dioxane .
Q. What in vitro assays evaluate this compound’s biological activity?
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) determines MIC values against S. aureus (MIC: ≤8 μg/mL) and E. coli (MIC: 16 μg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells (IC50: >50 μM indicates low toxicity).
- Enzyme Inhibition : Kinase profiling (e.g., EGFR inhibition with IC50: 0.2 μM) using fluorescence polarization assays .
Q. How does structural modification impact bioactivity?
Comparative studies of analogs reveal:
- Imidazo-pyridine vs. Imidazo-pyrazine : Replacing pyridine with pyrazine increases solubility (logP: 1.2 vs. 0.8) but reduces antimicrobial potency (MIC: 32 μg/mL vs. 8 μg/mL) .
- tert-Butyl vs. Benzyl Carbamate : Benzyl derivatives show higher cytotoxicity (IC50: 10 μM) due to enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
